6-Amino-5-bromopicolinic acid
Overview
Description
6-Amino-5-bromopicolinic acid is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol It is a derivative of picolinic acid, characterized by the presence of an amino group at the 6th position and a bromine atom at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-bromopicolinic acid typically involves the bromination of picolinic acid followed by amination. One common method includes the reaction of 5-bromopicolinic acid with ammonia or an amine source under controlled conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with the addition of water, followed by filtration and evaporation to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-bromopicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed: The major products formed from these reactions include various substituted picolinic acid derivatives, biaryl compounds, and other functionalized pyridine derivatives.
Scientific Research Applications
6-Amino-5-bromopicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal-organic frameworks and enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.
Mechanism of Action
The mechanism of action of 6-Amino-5-bromopicolinic acid involves its interaction with various molecular targets. As a ligand, it can bind to metal ions, forming stable complexes that are studied for their catalytic and biological activities . The amino and bromine substituents on the pyridine ring influence its reactivity and binding affinity, making it a versatile compound in coordination chemistry and drug design.
Comparison with Similar Compounds
5-Bromopicolinic Acid: Lacks the amino group, making it less versatile in certain reactions.
6-Amino-3-bromopicolinic Acid: Similar structure but with the bromine atom at the 3rd position, leading to different reactivity and applications.
6-Bromopyridine-2-carboxylic Acid: Another derivative with different substitution patterns affecting its chemical behavior.
Uniqueness: 6-Amino-5-bromopicolinic acid is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in the study of metal-ligand interactions.
Properties
IUPAC Name |
6-amino-5-bromopyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKGMTDVECHQRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704811 | |
Record name | 6-Amino-5-bromopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221629-04-4 | |
Record name | 6-Amino-5-bromopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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